4-Amino-4-deoxy-N10-methylpteroic acid, hemihydrochloride
Description
4-Amino-4-deoxy-N10-methylpteroic acid, hemihydrochloride (hereafter referred to as DAMPA, hemihydrochloride) is a metabolite of methotrexate (MTX), a folate antagonist widely used in chemotherapy and autoimmune disease treatment. DAMPA is formed via enzymatic cleavage of MTX’s glutamate moiety by intestinal microbiota, particularly in the colon . Structurally, DAMPA retains the pteridine ring and N10-methyl group of MTX but lacks the glutamic acid residue, which is critical for MTX’s cellular uptake and dihydrofolate reductase (DHFR) inhibitory activity . The hemihydrochloride form enhances its solubility and stability, making it relevant in pharmacokinetic studies and drug monitoring .
DAMPA’s pharmacological significance lies in its role as a detoxification product of MTX. While MTX exhibits potent cytotoxic effects by inhibiting DNA synthesis, DAMPA itself has significantly reduced bioactivity, contributing to MTX’s clearance and mitigating systemic toxicity .
Properties
IUPAC Name |
4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C15H15N7O2.ClH/c2*1-22(10-4-2-8(3-5-10)14(23)24)7-9-6-18-13-11(19-9)12(16)20-15(17)21-13;/h2*2-6H,7H2,1H3,(H,23,24)(H4,16,17,18,20,21);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWFYKUISNIJHNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)O.CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H31ClN14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
687.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70844-48-3 | |
| Record name | 4-Amino-4-deoxy-N10-methylpteroic acid, hemihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070844483 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (4-([(2,4-Diaminopteridin-6-yl)methyl](methyl)amino)Benzoic Acid, hemihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-AMINO-4-DEOXY-N10-METHYLPTEROIC ACID, HEMIHYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/037BJM6602 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-4-deoxy-N10-methylpteroic acid, hemihydrochloride typically involves the reaction of pteroic acid derivatives with methylating agents under controlled conditions. The process may include steps such as:
Formation of the pteridine ring: This involves the cyclization of appropriate precursors.
Amination: Introduction of the amino group at the 4-position.
Methylation: Methylation at the N10 position using methylating agents like methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for yield and purity. Techniques such as crystallization and recrystallization are employed to obtain the hemihydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
4-Amino-4-deoxy-N10-methylpteroic acid, hemihydrochloride undergoes various chemical reactions, including:
Oxidation: Can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the pteridine ring.
Substitution: Substitution reactions, particularly at the amino group, can lead to various analogs.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Substitution reagents: Including halogenating agents and nucleophiles.
Major Products
The major products formed from these reactions include various substituted pteridines and modified pteroic acid derivatives .
Scientific Research Applications
4-Amino-4-deoxy-N10-methylpteroic acid, hemihydrochloride, also known as 4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoic acid;hydrochloride, is a chemical compound with the molecular formula C30H31ClN14O4 . It is related to methotrexate, an antimetabolite and antifolate drug used in the treatment of cancer and certain autoimmune diseases .
Synonyms and Identifiers
Several synonyms and identifiers for 4-Amino-4-deoxy-N10-methylpteroic acid, hemihydrochloride, include :
- 70844-48-3
- UNII-037BJM6602
- 037BJM6602
- Benzoic acid, 4-(((2,4-diamino-6-pteridinyl)methyl)methylamino)-, hydrochloride (2:1)
Research Applications
While the provided search results do not offer extensive details regarding specific applications of 4-Amino-4-deoxy-N10-methylpteroic acid, hemihydrochloride, one study explores the potential of enhancing the oral absorption of pemetrexed (PMX), another antifolate drug, through similar chemical modifications and delivery systems .
Enhanced Oral Absorption of Pemetrexed:
- The study focuses on enhancing the oral absorption of pemetrexed by forming an ion-pairing complex with a deoxycholic acid derivative (DCK) and incorporating it into multiple nanoemulsion formulations .
- The complex, referred to as HP-beta-CD/PMX/DCK/P188-NE, significantly improved intestinal membrane permeability and epithelial cell uptake of PMX .
- In vitro permeability of HP-beta-CD/PMX/DCK/P188-NE across a Caco-2 cell monolayer was 9.82-fold greater than that of free PMX .
- The oral bioavailability of HP-beta-CD/PMX/DCK/P188-NE in rats was 26.8%±2.98%, which was 223% higher than that of oral PMX .
- Oral HP-beta-CD/PMX/DCK/P188-NE significantly suppressed tumor growth in Lewis lung carcinoma cell-bearing mice, with a maximum tumor volume inhibition of 61% compared to the control group .
Mechanism of Action
The compound exerts its effects primarily by inhibiting dihydrofolate reductase, an enzyme involved in the reduction of dihydrofolate to tetrahydrofolate. This inhibition disrupts the folate pathway, leading to reduced synthesis of nucleotides necessary for DNA replication and cell division. The molecular targets include the active site of dihydrofolate reductase, where the compound binds and prevents the enzyme’s normal function .
Comparison with Similar Compounds
Methotrexate (MTX)
Structural Differences :
Pharmacological Activity :
Metabolic Pathways :
7-Hydroxymethotrexate (7-OH-MTX)
Structural Differences :
Bioactivity :
Clinical Relevance :
USP Methotrexate Related Compound E
Structural Profile :
- USP Compound E (4-{(2,4-diaminopteridin-6-yl)methylamino}benzoic acid, hemihydrochloride) shares the pteridine core and N10-methyl group with DAMPA but includes a benzoic acid substituent .
Functional Role :
- Classified as a process-related impurity in MTX formulations, USP Compound E is monitored for quality control in pharmaceutical production .
Data Table: Comparative Analysis of DAMPA and Related Compounds
Research Findings and Clinical Implications
- DAMPA’s Role in MTX Clearance : In high-dose MTX regimens, DAMPA accounts for ~10–15% of excreted metabolites, underscoring its role in reducing systemic toxicity .
- Toxicity Monitoring : Co-monitoring of DAMPA and 7-OH-MTX is critical in high-dose MTX therapy to assess metabolic burden and renal function .
- Structural Modifications : The absence of glutamate in DAMPA and USP Compound E highlights the importance of this moiety for cellular targeting and bioactivity .
Biological Activity
4-Amino-4-deoxy-N10-methylpteroic acid, hemihydrochloride (commonly referred to as DAMPA), is a significant metabolite of methotrexate (MTX), a widely used chemotherapeutic agent. This compound has garnered attention for its biological activity, particularly in relation to its role in the treatment of various cancers and its effects on cellular processes.
- Molecular Formula : C15H15N7O2
- Molecular Weight : 325.325 g/mol
- Melting Point : 242 °C
- Boiling Point : 689.3 °C
- Density : 1.532 g/cm³
DAMPA acts as a competitive inhibitor of dihydrofolate reductase (DHFR), similar to methotrexate. By inhibiting DHFR, it disrupts the synthesis of tetrahydrofolate, a critical cofactor in nucleotide synthesis, thereby affecting cell proliferation, especially in rapidly dividing cancer cells .
Antitumor Activity
Research indicates that DAMPA exhibits significant antitumor properties. It has been shown to enhance the efficacy of methotrexate in various cancer models, particularly in leukemia and solid tumors. The compound's ability to inhibit folate-dependent enzymes leads to reduced DNA synthesis and increased apoptosis in cancer cells .
Case Studies
- High-Dose Methotrexate Nephrotoxicity : A clinical case highlighted the identification of DAMPA crystalluria in a patient undergoing high-dose methotrexate therapy for osteosarcoma. The presence of DAMPA was confirmed using high-resolution mass spectrometry, emphasizing its role as a metabolite that can impact renal function during chemotherapy .
- Cross-Reactivity in Immunoassays : Another study reported that DAMPA interfered with commercial methotrexate immunoassays, leading to misinterpretation of methotrexate levels in patients. This case underscores the importance of accurate metabolite monitoring during chemotherapy regimens .
Research Findings
Dosage and Toxicity
The biological effects of DAMPA vary significantly with dosage. In animal models, higher concentrations have been associated with increased therapeutic efficacy but also potential toxicity, particularly affecting renal function due to crystalluria formation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
